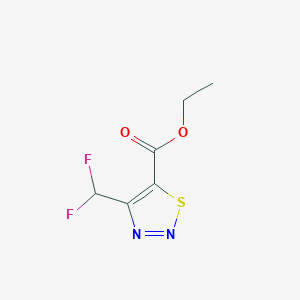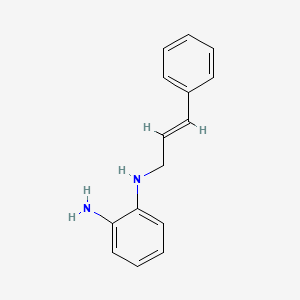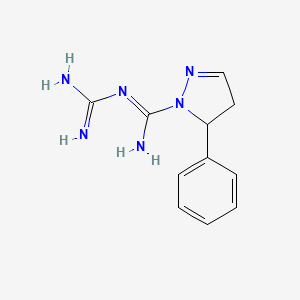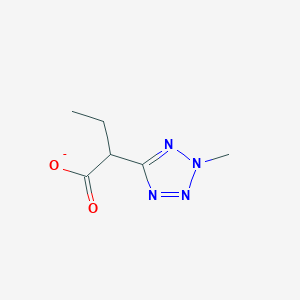
2-(2-Methyltetrazol-5-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyltetrazol-5-yl)butanoate is a compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in various fields such as medicine, agriculture, and material science due to their unique structural and electronic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyltetrazol-5-yl)butanoate typically involves the reaction of a nitrile group with diazomethane. One common method is the reaction of the silver salt of (2-methyltetrazol-5-yl)dinitromethane with cyanogen bromide, leading to the formation of 2-(2-methyltetrazol-5-yl)-2,2-dinitroacetonitrile . This compound can then undergo further reactions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(2-Methyltetrazol-5-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include cyanogen bromide, diazomethane, and potassium hydroxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with diazomethane can yield a mixture of isomeric tetrazoles, which can be separated by column chromatography .
科学的研究の応用
2-(2-Methyltetrazol-5-yl)butanoate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(2-Methyltetrazol-5-yl)butanoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Some similar compounds to 2-(2-Methyltetrazol-5-yl)butanoate include:
Uniqueness
What sets this compound apart from other similar compounds is its specific structural configuration and the presence of the butanoate group, which can influence its reactivity and applications. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C6H9N4O2- |
|---|---|
分子量 |
169.16 g/mol |
IUPAC名 |
2-(2-methyltetrazol-5-yl)butanoate |
InChI |
InChI=1S/C6H10N4O2/c1-3-4(6(11)12)5-7-9-10(2)8-5/h4H,3H2,1-2H3,(H,11,12)/p-1 |
InChIキー |
NITIPXZISMJGSW-UHFFFAOYSA-M |
正規SMILES |
CCC(C1=NN(N=N1)C)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


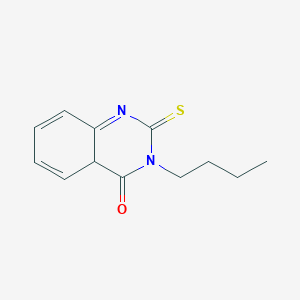
![Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347144.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12347150.png)
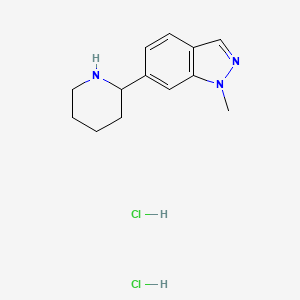


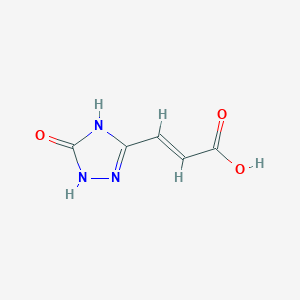

![2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide](/img/structure/B12347193.png)
amine](/img/structure/B12347196.png)
